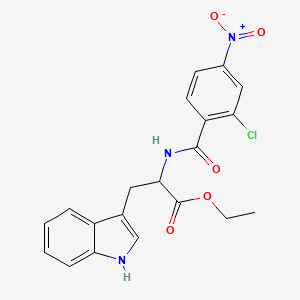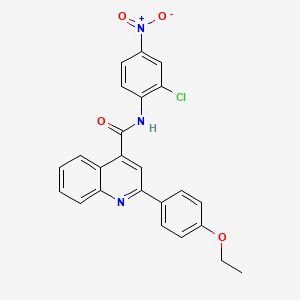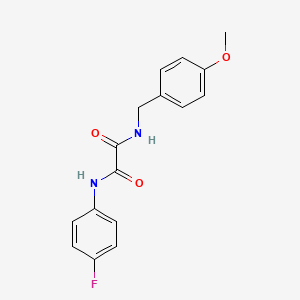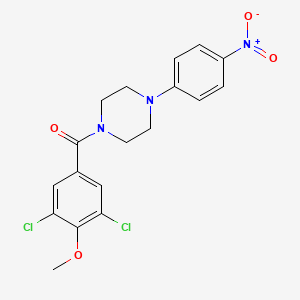
ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate, also known as CNB-tryptophan, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is related to its ability to act as a fluorescent probe. When incorporated into a protein, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can emit fluorescence upon excitation with light of a specific wavelength. This allows researchers to monitor the binding interactions between the protein and other molecules in real-time.
Biochemical and Physiological Effects:
ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and is not toxic to cells at the concentrations used in experiments.
实验室实验的优点和局限性
One of the main advantages of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is its ability to act as a fluorescent probe, allowing researchers to monitor protein-ligand interactions in real-time. Additionally, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is relatively easy to synthesize and can be incorporated into proteins through genetic engineering techniques.
However, there are also limitations to using ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean in lab experiments. One limitation is that it can only be incorporated into proteins at specific sites, which may limit its applicability in certain experiments. Additionally, the fluorescence emitted by ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be affected by factors such as pH and temperature, which may complicate data interpretation.
未来方向
There are several future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. One direction is to explore its potential applications in drug discovery, where it could be used as a tool to screen potential drug candidates for their ability to bind to specific proteins. Another direction is to investigate its potential applications in medical imaging, where it could be used as a fluorescent probe to visualize specific proteins in vivo.
Conclusion:
In conclusion, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescent probe has made it a valuable tool for studying protein-ligand interactions. While there are limitations to its use in lab experiments, there are also many potential future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean.
合成方法
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be synthesized through a series of chemical reactions. The starting materials are tryptophan and 2-chloro-4-nitrobenzoyl chloride. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. The final product can be purified through various methods, such as column chromatography or recrystallization.
科学研究应用
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of biochemistry, where it has been used as a tool to study protein-ligand interactions. ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be incorporated into proteins through genetic engineering techniques, allowing researchers to study the binding interactions between the protein and other molecules.
属性
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-2-29-20(26)18(9-12-11-22-17-6-4-3-5-14(12)17)23-19(25)15-8-7-13(24(27)28)10-16(15)21/h3-8,10-11,18,22H,2,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGMTRFJZYFDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-chloro-4-nitrophenyl)formamido]-3-(1H-indol-3-YL)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)



![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)

![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
